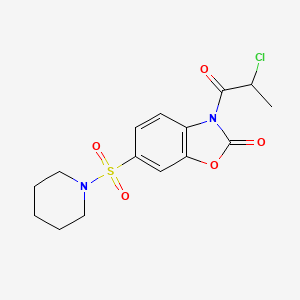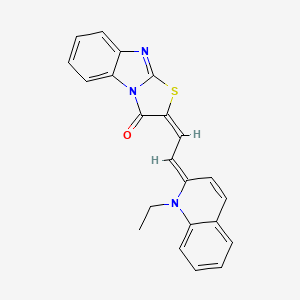![molecular formula C13H17FN2O2 B14950449 N-[2-(4-fluorophenyl)ethyl]-N'-propylethanediamide](/img/structure/B14950449.png)
N-[2-(4-fluorophenyl)ethyl]-N'-propylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)ethyl]-N’-propylethanediamide is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a propylethanediamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-N’-propylethanediamide typically involves the reaction of 4-fluorophenethylamine with propylethanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of N-[2-(4-fluorophenyl)ethyl]-N’-propylethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-N’-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenyl)ethyl]-N’-propylethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N’-propylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-fluorophenyl)ethyl]-N’-ethylpropanediamide
- N-[2-(4-fluorophenyl)ethyl]-N’-butylethanediamide
- N-[2-(4-fluorophenyl)ethyl]-N’-isopropylethanediamide
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-N’-propylethanediamide is unique due to its specific combination of a fluorophenyl group and a propylethanediamide moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C13H17FN2O2 |
|---|---|
Peso molecular |
252.28 g/mol |
Nombre IUPAC |
N'-[2-(4-fluorophenyl)ethyl]-N-propyloxamide |
InChI |
InChI=1S/C13H17FN2O2/c1-2-8-15-12(17)13(18)16-9-7-10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3,(H,15,17)(H,16,18) |
Clave InChI |
HGZSWHKWZLVQLS-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C(=O)NCCC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14950377.png)

![3-{[(4-Methylphenyl)carbonyl]amino}phenyl 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B14950383.png)


![N-(4-Bromophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14950404.png)
![N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B14950411.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B14950414.png)
![3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950426.png)
![[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B14950434.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B14950436.png)
![N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide](/img/structure/B14950444.png)
![(2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one](/img/structure/B14950446.png)
![4-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950459.png)
